Pannaric acid

Description

Contextualization within Natural Product Chemistry and Lichenology

Lichens are well-known for their ability to synthesize a wide variety of secondary metabolites, often referred to as "lichen substances." These compounds are believed to play various ecological roles, including protection against herbivores, UV radiation, and microbial attack. wiley.comuninorte.edu.co Pannaric acid is one of over 700 such compounds identified in lichens. tnenvis.nic.in It is classified as a dibenzofuran (B1670420), a structural class that also includes other well-studied lichen metabolites like usnic acid. wiley.comresearchgate.netrsc.org The biosynthesis of many lichen compounds, including dibenzofurans like this compound, is often linked to the polyketide pathway. wiley.comresearchgate.net The presence and distribution of specific lichen substances like this compound are often used in chemotaxonomy, aiding in the classification and identification of lichen species. tnenvis.nic.in

Historical Perspectives on this compound Discovery in Academic Research

The history of this compound research dates back to the early 20th century. It was first isolated from the lichen Lepraria membranacea (formerly known as Crocynia membranacea or Pannaria lanuginosa) by O. Hesse in 1904. publish.csiro.au Early investigations focused on determining its chemical composition, with Hesse initially reporting a different formula. scispace.com The elucidation of the correct structure of this compound had to await further chemical, degradative, and spectroscopic studies conducted by Åkermark and co-workers in the mid-20th century. publish.csiro.auscispace.com Their work involved the degradation of this compound and its derivatives, leading to the identification of key structural fragments like pannarol (B1253103) (3,9-dihydroxy-1,7-dimethyldibenzofuran). publish.csiro.auscispace.com The structure was ultimately confirmed through synthesis. publish.csiro.auscispace.com

Detailed studies on the chemistry of lichens in the mid-20th century aimed to understand the structure and biosynthesis of lichen acids, including those belonging to the dibenzofuran group. scispace.com this compound was recognized as a phenolic acid containing carboxyl and phenolic hydroxyl groups, as well as C-methyl groups. scispace.com Degradation studies, such as the permanganate (B83412) oxidation of di-O-methylthis compound, provided crucial evidence for its dibenzofuran skeleton and substitution pattern. scispace.com

Research has also explored the synthesis of this compound derivatives, such as this compound 6-methyl ester, which has been identified as a major metabolite in certain Leproloma species. researchgate.net Synthetic approaches, often employing biomimetic strategies, have further validated the proposed structures of these compounds. researchgate.net

This compound has been detected in various lichen genera beyond its initial isolation source, including Psoroma and Platismatia. uni-graz.atresearchgate.net Its presence, sometimes in minor amounts or traces, has been noted in chemotaxonomic studies of these groups. uni-graz.at

Detailed research findings regarding the chemical properties and reactions of this compound have been documented. For instance, studies have described its solubility in various solvents and its characteristic color reactions with reagents like iron(III) chloride and Gibb's reagent. scispace.com The melting point of this compound has also been reported. scispace.comchembk.com

While research on the biological activities of lichen compounds is ongoing, this compound has been included in studies investigating the potential of lichen secondary metabolites. innovareacademics.ineajm.orgmdpi.com Some studies have explored its presence in lichen extracts evaluated for activities such as antifungal and anti-biofilm properties, although its specific contribution to these activities compared to other compounds in the extract can vary. mdpi.com Computational studies have also included this compound in screenings for potential interactions with biological targets. innovareacademics.in Furthermore, this compound has been detected in metabolomic studies of hibernating animals, suggesting its potential presence or metabolic role in other biological contexts, although its origin in this context would require further investigation. nih.gov

Here is a summary of some chemical properties of this compound based on research findings:

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₂O₇ | chembk.comnih.gov |

| Molar Mass | 316.26 g/mol | chembk.com |

| Melting Point | Reported values around 224°C to 230-235°C | scispace.com |

| Structural Class | Dibenzofuran | wiley.comresearchgate.netrsc.org |

| Color Reaction (FeCl₃) | Blue | scispace.com |

| Color Reaction (Gibb's reagent) | Blue | scispace.com |

| Color Reaction (Bleaching powder) | Green (characteristic of dibenzofurans) | scispace.com |

Further detailed research findings on the synthesis and reactions of this compound and its derivatives can be found in the academic literature, illustrating the ongoing interest in the chemical aspects of this lichen metabolite. publish.csiro.auscispace.comresearchgate.net

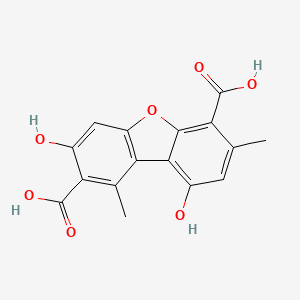

Structure

3D Structure

Properties

Molecular Formula |

C16H12O7 |

|---|---|

Molecular Weight |

316.26 g/mol |

IUPAC Name |

3,9-dihydroxy-1,7-dimethyldibenzofuran-2,6-dicarboxylic acid |

InChI |

InChI=1S/C16H12O7/c1-5-3-7(17)13-12-6(2)11(16(21)22)8(18)4-9(12)23-14(13)10(5)15(19)20/h3-4,17-18H,1-2H3,(H,19,20)(H,21,22) |

InChI Key |

ZVWOMGLVQVBJQN-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C2C3=C(C=C(C(=C3C)C(=O)O)O)OC2=C1C(=O)O)O |

Canonical SMILES |

CC1=CC(=C2C3=C(C=C(C(=C3C)C(=O)O)O)OC2=C1C(=O)O)O |

Origin of Product |

United States |

Natural Occurrence and Biodiversity Sourcing

Isolation and Characterization from Lichen Symbionts

The isolation of pannaric acid from lichens typically involves solvent extraction of the lichen thallus, followed by various chromatographic techniques to separate and purify the compound. Early structural elucidation work relied on methods such as degradation and synthesis, while modern characterization is achieved through spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Identification of this compound-Related Compounds in Other Fungal Lineages

Dibenzofurans, the chemical class to which this compound belongs, are not exclusive to lichens. They are also biosynthesized by a variety of ascomycetes, a large phylum of fungi that includes the mycobionts of lichens rsc.orgresearchgate.netrsc.org. While specific this compound analogues are not widely reported from non-lichenized fungi, the biosynthetic pathways that produce the core dibenzofuran (B1670420) structure are present. These pathways typically involve the oxidative coupling of phenolic precursors. The structural diversity of dibenzofurans in ascomycetes is significant, though research has often focused on more common derivatives like usnic acid researchgate.netrsc.org. Further investigation into the metabolomes of diverse ascomycetes may yet reveal novel this compound-related compounds.

Geographic and Ecological Distribution Patterns of Producer Organisms

The distribution of this compound is directly linked to the geographical and ecological range of the lichens that produce it.

Lepraria : The genus Lepraria has a cosmopolitan distribution, being found on every continent, including Antarctica wikipedia.org. Species inhabit a wide array of environments, from temperate and tropical forests to boreal and alpine regions wikipedia.org. They are commonly found in shaded, humid microhabitats on substrates such as tree bark, mosses, and rocks wikipedia.org. The highest species diversity is observed in temperate zones wikipedia.org.

Leproloma : Species of Leproloma are also widespread, with a distribution that includes Europe and North America. They are often found in similar habitats to Lepraria, preferring shaded and humid conditions on various substrates. For instance, some species are characteristic of old-growth forests researchgate.net.

Platismatia : The genus Platismatia is widespread, with most of its eleven species found in forested regions, typically growing on the trunks and branches of coniferous trees, although some can be found on rock surfaces wikipedia.org. Platismatia erosa, the species known to produce this compound, has a more restricted distribution and is found in the southern parts of Asia, including China, India, Indonesia, Japan, Nepal, Taiwan, the Philippines, and Vietnam cyberleninka.ru.

Table 2: General Geographic and Ecological Distribution of this compound-Producing Lichen Genera

| Genus | General Geographic Distribution | Typical Habitat |

|---|---|---|

| Lepraria | Cosmopolitan, with highest diversity in temperate zones | Shaded, humid environments on bark, moss, and rocks |

| Leproloma | Widespread, including Europe and North America | Shaded, humid environments, often in mature forests |

| Platismatia | Widespread, primarily in forested regions | Trunks and branches of coniferous trees, some on rocks |

| (Platismatia erosa) | Southern Asia | N/A |

Biosynthetic Pathways and Enzymology

Polyketide Pathway Derivation of Pannaric Acid

Polyketides are synthesized by polyketide synthases (PKSs) through the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA. wikipedia.orgmdpi.com This process is analogous to fatty acid biosynthesis but with variations in the reduction and modification steps, leading to a diverse array of chemical structures. wikipedia.orgmdpi.comcsun.edu The structure of this compound, a dibenzofuran (B1670420), aligns with a polyketide origin, likely involving the cyclization and modification of a polyketide chain. researchgate.net Studies on the structure of this compound have indicated its consistency with biosynthesis from orsellinic acid, a common polyketide-derived precursor in lichens. scispace.com Oxidative coupling of orsellinic acid homologues, involving intermediate radicals, has been proposed as a mechanism in the biosynthesis of lichen compounds with similar carbon skeletons, such as porphyrilic acid. scispace.com

Elucidation of Key Enzymatic Steps and Intermediates

While the complete enzymatic pathway for this compound biosynthesis has not been fully elucidated, the involvement of polyketide synthases (PKSs) is strongly indicated. These multienzyme complexes are responsible for the stepwise assembly of the polyketide chain. wikipedia.org The biosynthesis likely involves the condensation of starter and extender units, followed by cyclization and further modifications such as oxidation and decarboxylation to form the dibenzofuran core structure. scispace.comwikipedia.org The proposed biosynthesis from orsellinic acid suggests that this phenolic compound or a related derivative serves as a key intermediate. scispace.com Oxidative coupling reactions, potentially catalyzed by specific enzymes, are crucial for forming the dibenzofuran ring system from phenolic precursors. scispace.comgla.ac.uk Biomimetic-type approaches in the total synthesis of this compound 6-methyl ester have utilized palladium(II) acetate (B1210297) in a key cyclization step, providing chemical insight into potential biosynthetic cyclization mechanisms. researchgate.netresearchgate.net

Precursor Incorporation and Metabolic Flux Analysis

Research into precursor incorporation and metabolic flux specifically concerning this compound is limited in the provided search results. However, general principles of polyketide biosynthesis involve the incorporation of precursors like acetyl-CoA and malonyl-CoA. wikipedia.orgmdpi.com Metabolic flux analysis, a technique used to quantify the flow of metabolites through a metabolic network, could theoretically be applied to study the biosynthesis of this compound in lichen cultures or isolated enzymes. creative-proteomics.comyuntsg.comnih.gov Such studies would involve feeding isotopically labeled precursors and measuring their incorporation into this compound and its intermediates to understand the metabolic flow and identify rate-limiting steps. nih.gov While not directly related to this compound, studies on metabolic flux in other systems, such as fatty acid biosynthesis, illustrate the application of these techniques to polyketide-related pathways. csun.eduresearchgate.netru.nllibretexts.orgcuni.czlibretexts.orglibretexts.org

Molecular Genetics of Biosynthesis

The molecular genetics of this compound biosynthesis, specifically the identification and characterization of the genes encoding the relevant PKS and modifying enzymes, are not detailed in the provided search results. However, studies on the biosynthesis of other lichen polyketides and fungal secondary metabolites indicate that the genes involved are often organized in biosynthetic gene clusters (BGCs). nih.govnih.gov Identifying and studying these gene clusters would provide a deeper understanding of the enzymes involved and their regulation. Research on other fungal polyketide pathways has involved the phylogenetic analysis of PKS genes and the prediction of associated tailoring enzymes within BGCs to understand the genetic basis of secondary metabolite production. nih.gov

Chemical Synthesis and Analog Development

Total Synthesis Strategies of Pannaric Acid

Total synthesis of this compound involves constructing the molecule from simpler, commercially available starting materials through a series of controlled chemical reactions. Several approaches have been explored to achieve the complex dibenzofuran (B1670420) core structure of this compound.

Biomimetic Synthetic Approaches

Biomimetic synthetic approaches aim to mimic the proposed natural biosynthetic pathways of compounds in the laboratory. For this compound, which is a lichen metabolite, biomimetic strategies often involve the cyclization of diphenyl ether precursors. One successful biomimetic-type approach for the total synthesis of this compound 6-methyl ester and this compound 2-methyl ester utilized palladium(II) acetate (B1210297) as a key reagent in the cyclization step. researchgate.netpublish.csiro.aupublish.csiro.au This method is believed to reflect, at least in part, the way these compounds are formed in nature. publish.csiro.au The synthesis of schizopeltic acid and this compound has also been achieved using a biomimetic approach involving the Smiles rearrangement of a depside precursor, followed by cyclization with palladium acetate. publish.csiro.auresearchgate.netresearchgate.netjjh.cz

Stereoselective Synthesis Methodologies

While the core dibenzofuran structure of this compound does not inherently possess multiple stereocenters, the synthesis of substituted dibenzofurans and related natural products often requires stereoselective methodologies to control the spatial arrangement of atoms, particularly when introducing chiral centers in peripheral modifications or in the synthesis of analogues. Although specific details on the stereoselective synthesis of this compound itself are limited in the provided search results, the broader field of dibenzofuran synthesis and natural product total synthesis frequently employs stereoselective techniques. nih.govnih.govresearchgate.netrsc.org These methodologies are crucial for creating molecules with defined stereochemistry, which can significantly impact their biological activity.

Semisynthesis and Chemical Modification of Natural Precursors

Semisynthesis involves using a naturally occurring compound as a starting material and then performing chemical transformations to obtain the desired product. This approach can be advantageous when the natural precursor is more readily available than the simple starting materials required for total synthesis. For this compound, which is isolated from lichens, semisynthesis from related lichen substances or other natural precursors has been explored. pdn.ac.lknsf.gov.lk Chemical modification of natural precursors, such as depsides, has been shown to lead to dibenzofuran derivatives, including those structurally related to this compound. researchgate.netnsf.gov.lkiccs.eduresearchgate.net This can involve reactions like oxidative coupling of diphenyl ethers. nsf.gov.lk

Design and Synthesis of this compound Derivatives and Analogues

The design and synthesis of derivatives and analogues of this compound are undertaken to explore their chemical space, potentially enhance desirable properties, or investigate structure-activity relationships. These modifications can involve alterations to the carboxylic acid groups, hydroxyl groups, or the aromatic rings of the dibenzofuran core. While specific examples of synthesized this compound derivatives are not extensively detailed in the provided snippets, research indicates that formal syntheses of this compound and schizopeltic acid derivatives have been achieved through versatile methods utilizing naturally occurring depsides. pdn.ac.lkresearchgate.neticcs.edu The synthesis of polysubstituted dibenzofuran acrylate (B77674) derivatives has also been reported, showcasing the potential for creating a variety of analogues. researchgate.net

Advances in Synthetic Methodologies for Dibenzofurans

Significant advances have been made in the general synthetic methodologies for constructing the dibenzofuran nucleus, which are relevant to the synthesis of this compound. Recent reviews highlight various approaches developed since 2008, including methods that involve the creation of the C-O bond of the furan (B31954) ring, cyclization of diaryl ether derivatives, and synthesis from benzofuran (B130515) or phenol (B47542) derivatives. researchgate.netscilit.comrsc.org Techniques such as palladium-catalyzed cyclization, metal-free procedures, and methods involving oxidative coupling have contributed to more efficient and versatile routes to substituted dibenzofurans. researchgate.netpublish.csiro.aupublish.csiro.auresearchgate.netnsf.gov.lkresearchgate.net These advancements provide a broader toolkit for chemists synthesizing this compound and its analogues.

Advanced Structural Characterization and Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing detailed information about the arrangement of atoms, particularly hydrogen and carbon. The chemical environment of a nucleus is reflected in its chemical shift (δ), while interactions between nuclei are revealed by coupling constants (J) core.ac.uk. The area of a resonance signal is proportional to the number of nuclei giving rise to that signal core.ac.uk.

For complex structures, one-dimensional (1D) NMR techniques like ¹H and ¹³C NMR are often complemented by two-dimensional (2D) NMR experiments core.ac.uk. Techniques such as Correlation Spectroscopy (COSY) identify coupled protons, while Total Correlation Spectroscopy (TOCSY) or Homonuclear Hartmann-Hahn (HOHAHA) can help resolve complex proton spectra core.ac.uk. Heteronuclear experiments like Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) provide information about correlations between protons and carbons, including long-range correlations that are crucial for establishing connectivity across multiple bonds core.ac.ukarkat-usa.org. These advanced NMR techniques are essential for unambiguously assigning resonances and building the complete molecular framework core.ac.ukresearchgate.net. Automated structure elucidation methods using machine learning frameworks are also being developed, which can predict substructures and rank possible constitutional isomers based on ¹H and ¹³C NMR spectra stanford.edu.

Mass Spectrometry (MS) Applications in Structure Elucidation (e.g., LC-MS, ESI-MS/MS, Q-TOF LC-MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of molecules and their fragments, which is invaluable for determining molecular weight and gaining insights into structural subunits mdpi.comyoutube.com. High-resolution mass spectrometry (HR-MS), such as that provided by Time-of-Flight (ToF) or Fourier-Transform Ion Cyclotron Resonance (FTICR) mass analyzers, allows for the accurate measurement of molecular weights, enabling the determination of elemental composition mdpi.com.

Coupling liquid chromatography (LC) with MS, such as in LC-MS, is a common approach for analyzing complex mixtures, separating components before they enter the mass spectrometer mdpi.com. Electrospray ionization (ESI) is a soft ionization technique frequently used in LC-MS, which typically produces protonated or deprotonated molecules ([M+H]⁺ or [M-H]⁻) frontiersin.orgmdpi.com. Tandem mass spectrometry (MS/MS), where selected ions are fragmented and the resulting fragment ions are analyzed, provides crucial structural information mdpi.commdpi.com. ESI-MS/MS, often performed on instruments like quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometers, is widely used for the structural elucidation of natural products and other organic compounds frontiersin.orgresearchgate.netnih.gov. Q-TOF LC-MS offers high sensitivity and accurate mass measurements for both precursor and fragment ions researchgate.netnih.gov.

Fragmentation Pattern Analysis for Structural Features

Analyzing the fragmentation patterns observed in MS/MS experiments is key to understanding the structural features of a molecule youtube.comscienceready.com.au. When a precursor ion fragments, it breaks into smaller, characteristic ions. The m/z values of these fragment ions, and the neutral losses observed, can be correlated to specific functional groups and substructures within the molecule youtube.comscienceready.com.au. For example, carboxylic acids often show prominent peaks corresponding to the loss of OH (molecular ion less 17) and COOH (molecular ion less 45) youtube.comlibretexts.org. Different ionization techniques and collision energies can influence the fragmentation pathways and the resulting spectral patterns frontiersin.orgrsc.org. Interpreting these patterns, often with the aid of databases and theoretical calculations, helps piece together the molecular structure mdpi.comscienceready.com.au.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Structural Analysis

IR spectroscopy provides information about the vibrational modes of a molecule, which are characteristic of specific functional groups ijrpr.com. By analyzing the absorption bands in the infrared spectrum, the presence of groups such as hydroxyl (-OH), carbonyl (C=O), and aromatic rings can be identified researchgate.netlibretexts.org. Different types of carbonyl groups, for instance, absorb at slightly different frequencies depending on their chemical environment (e.g., in acids, ketones, or acid chlorides) libretexts.org.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum ijrpr.comazooptics.com. This technique is particularly useful for detecting the presence of chromophores, which are structural moieties that absorb UV or visible light, such as conjugated double bonds and aromatic systems azooptics.commsu.edu. The wavelength of maximum absorption (λmax) and the intensity of the absorption bands provide information about the degree of conjugation and the presence of certain functional groups azooptics.commsu.edu. UV-Vis spectroscopy can also be used for quantitative analysis of compounds that absorb in this region ijrpr.comlibretexts.org.

Chromatographic Techniques for Isolation and Purity Assessment (e.g., HPLC, TLC)

Chromatographic techniques are indispensable for the isolation and purification of compounds from complex mixtures, as well as for assessing their purity iipseries.orgmetwarebio.comccamp.res.in. High-Performance Liquid Chromatography (HPLC) is a widely used technique that offers high resolution for separating a variety of compounds based on their differential partitioning between a stationary phase and a mobile phase ijrpr.comiipseries.orgglobalresearchonline.net. Different types of stationary phases (e.g., reversed-phase, normal-phase) and mobile phases are used depending on the properties of the analytes ccamp.res.inglobalresearchonline.net. HPLC is effective for the analysis of compounds like organic acids, flavonoids, and polyphenols iipseries.org.

Thin-Layer Chromatography (TLC) is a simpler and faster chromatographic technique often used for qualitative analysis, monitoring reaction progress, and as a preliminary step in compound isolation iipseries.orgccamp.res.inrsc.org. In TLC, the stationary phase is a thin layer of adsorbent material on a plate, and the mobile phase is a solvent or solvent mixture that moves up the plate by capillary action ccamp.res.inijnrd.org. Compounds separate based on their differing affinities for the stationary and mobile phases, resulting in distinct spots with characteristic retention factor (Rf) values ccamp.res.inrsc.org. Preparative HPLC and flash chromatography can be used to obtain larger quantities of pure compounds iipseries.org.

Optimization of Separation Parameters for Pannaric Acid and Related Compounds

Optimizing chromatographic separation parameters is crucial to achieve adequate resolution, sensitivity, and analysis time for this compound and related compounds globalresearchonline.netinacom.nl. For HPLC, key parameters that can be adjusted include the composition of the mobile phase (e.g., solvent type, ratio, pH), stationary phase (column type), flow rate, and temperature globalresearchonline.netinacom.nlmastelf.comresearchgate.net.

Mobile phase composition is a particularly powerful tool for optimizing separation, as it directly affects the interaction of analytes with the stationary phase inacom.nlmastelf.com. For compounds with ionizable groups, such as organic acids like this compound, adjusting the pH of the mobile phase can significantly impact retention and selectivity inacom.nlresearchgate.net. The percentage and strength of the organic solvent in the mobile phase also play a critical role in reversed-phase HPLC separation inacom.nlresearchgate.net. Selecting the appropriate stationary phase and optimizing the gradient or isocratic elution profile are also important steps globalresearchonline.netmastelf.com. Factors like column length, particle size, and eluent velocity can be optimized to maximize plate count and improve separation efficiency inacom.nlchromatographyonline.com. Careful optimization ensures that this compound is well-separated from other components in a mixture, allowing for accurate identification and quantification.

Compound PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 12313948 |

Data Tables

Biological Activities and Mechanistic Studies in in Vitro and Animal Models

Antiproliferative and Cytotoxic Effects on Cellular Models

Studies have indicated that pannaric acid can exert antiproliferative and cytotoxic effects on various cellular models, particularly cancer cell lines. These effects are mediated through several mechanisms, including the induction of apoptosis and modulation of cellular pathways.

Mechanisms of Cell Growth Inhibition and Apoptosis Induction in in vitro systems (e.g., oxidative stress pathways, enzyme activity modulation)

The mechanisms by which this compound inhibits cell growth and induces apoptosis in vitro involve complex cellular processes. One proposed mechanism relates to the generation of oxidative stress. Reactive oxygen species (ROS) play a dual role in cancer, promoting survival at low levels but inducing cell death at high levels nih.gov. Oxidative stress can trigger signaling pathways that lead to apoptosis nih.govmdpi.commdpi.com. While the direct link between this compound and oxidative stress induction is not explicitly detailed in the provided snippets, oxidative stress is a known mediator of apoptosis in cancer cells nih.govmdpi.com.

Another potential mechanism involves the modulation of enzyme activity. Enzymes are crucial for various cellular functions, and their aberrant activity is a hallmark of cancer news-medical.net. Inhibiting or modulating the activity of specific enzymes can disrupt cancer cell proliferation and survival news-medical.netnih.gov. For instance, enzymes involved in metabolic pathways are increasingly being explored as therapeutic targets frontiersin.orgmdpi.com. While specific enzymes targeted by this compound are not detailed in the provided information, the modulation of enzyme activity is a recognized mechanism for the biological effects of various compounds news-medical.netnih.gov. Apoptosis-inducing factor (AIF), a mitochondrial flavoprotein, is involved in caspase-independent apoptosis and acts as an NADH oxidase, regulating metabolism and potentially increasing ROS levels, which can activate signaling molecules like MAPKs amegroups.orgwikipedia.org. This suggests a potential link between enzyme activity, oxidative stress, and apoptosis induction.

Differential Cellular Responses and Selectivity in Preclinical Models

Research in preclinical models aims to understand how compounds like this compound affect different cell types and whether they exhibit selective toxicity towards cancer cells compared to normal cells nih.gov. Differential cellular responses and selectivity are critical aspects of evaluating the therapeutic potential of a compound. While the provided search results discuss differential responses in the context of other compounds or general mechanisms mdpi.comresearchgate.netdcu.ie, specific data on the differential cellular responses and selectivity of this compound across various preclinical models are not extensively detailed within these snippets. Studies on other natural compounds have shown varying degrees of selectivity depending on the cell line and the specific compound researchgate.netdcu.ie.

Antimicrobial Research

This compound has also been investigated for its antimicrobial properties, including activity against bacteria and fungi.

Antibacterial Spectrum and Modes of Action in Microbial Cultures (e.g., inhibition of cell wall/membrane integrity, nucleic acid/protein synthesis)

The antibacterial activity of compounds can arise from various mechanisms, such as disrupting cell wall synthesis, damaging cell membranes, or inhibiting the synthesis of essential molecules like nucleic acids and proteins lumenlearning.comsigmaaldrich.comnih.gov. The bacterial cell wall, particularly the peptidoglycan layer, is a common target for antibiotics due to its essential role in maintaining cell integrity and its absence in human cells sigmaaldrich.commdpi.comfrontiersin.org. Inhibitors of cell wall synthesis can lead to cell lysis sigmaaldrich.commdpi.com.

Another mode of action involves disrupting cell membrane integrity nih.gov. Damage to the bacterial membrane can lead to leakage of intracellular components and cell death nih.gov. Furthermore, inhibiting nucleic acid synthesis (DNA or RNA) or protein synthesis (translation) are established strategies for antibacterial agents lumenlearning.comnih.govmdpi.comwikipedia.org. Nucleic acid inhibitors can target enzymes like DNA gyrase or RNA polymerase, while protein synthesis inhibitors typically bind to ribosomal subunits lumenlearning.comwikipedia.org.

While the provided information confirms that this compound is a lichen substance uu.nleajm.org and some lichen extracts and compounds have shown antibacterial potential against various bacteria, including multidrug-resistant strains eajm.org, specific details on the antibacterial spectrum of this compound itself and its precise modes of action (e.g., inhibition of cell wall/membrane integrity, nucleic acid/protein synthesis) are not explicitly provided in the search results nih.govmdpi.comfrontiersin.orgmdpi.comwikipedia.org.

Antifungal Investigations

Lichens and their secondary metabolites, including dibenzofurans like this compound uu.nleajm.org, have been explored for antifungal activities nih.govnih.govmdpi.com. Studies have investigated the effects of lichen extracts and isolated compounds against various fungal species nih.govnih.gov. For example, some lichen substances have shown potential against Candida albicans biofilms nih.gov. Antifungal mechanisms of fatty acids and their derivatives can involve the disruption of protein function, among other effects mdpi.com. While this compound is mentioned as a dibenzofuran (B1670420) found in lichens uu.nleajm.org, and lichen extracts have demonstrated antifungal potential nih.govnih.gov, specific research findings detailing the antifungal investigations of this compound as a standalone compound are not extensively present in the provided snippets.

Anti-inflammatory and Immunomodulatory Research in Preclinical Models

Inflammation is a complex biological response, and chronic inflammation is linked to various diseases, including cancer mdpi.comasianjpr.com. Immunomodulation involves altering the immune response. Preclinical animal models are valuable tools for studying inflammation and evaluating the anti-inflammatory and immunomodulatory effects of potential therapeutic agents nih.govmdpi.comnih.govmdpi.comwaocp.orgresearchgate.netijam.co.infrontiersin.org. These models can mimic aspects of human inflammatory conditions nih.govmdpi.com.

Studies on other natural compounds have demonstrated anti-inflammatory and immunomodulatory effects in preclinical models by modulating cytokine levels and signaling pathways like NF-κB and MAPK mdpi.com. Some compounds can influence immune cell activity and reduce inflammatory responses mdpi.comwaocp.orgscielo.br. While the provided search results discuss anti-inflammatory and immunomodulatory research in preclinical models using various compounds and approaches nih.govmdpi.comnih.govmdpi.comwaocp.orgresearchgate.netijam.co.infrontiersin.orgscielo.brnih.gov, specific research findings regarding the anti-inflammatory and immunomodulatory effects of this compound in preclinical models are not detailed in these snippets.

Data Tables

Based on the provided search results, detailed quantitative data specifically for this compound's effects across the outlined biological activities are limited. The snippets discuss general mechanisms and findings related to other compounds or lichen extracts. Therefore, generating interactive data tables solely focused on this compound with specific numerical results for each section is not feasible based on the current information.

Modulation of Inflammatory Cytokines and Signaling Pathways (e.g., TLR signaling)

Research indicates that Toll-like receptors (TLRs) play a crucial role in mediating innate and adaptive immune responses by recognizing pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). nih.govfrontiersin.org Activation of TLR signaling pathways typically leads to the production of pro-inflammatory cytokines and chemokines. nih.govfrontiersin.org For instance, TLR4 signaling, often triggered by lipopolysaccharide (LPS), involves adaptor proteins like MyD88 and TRIF, culminating in the activation of NF-κB and MAP kinases, which drive the expression of inflammatory mediators such as TNF-α, IL-1β, and IL-6. frontiersin.orgnih.gov TLR2, often in conjunction with TLR1 or TLR6, also utilizes the MyD88-dependent pathway to induce pro-inflammatory cytokines. nih.govfrontiersin.org

While the provided search results discuss the general mechanisms of TLR signaling and the modulation of inflammatory cytokines by various compounds, direct research specifically detailing this compound's effects on inflammatory cytokines and TLR signaling pathways was not prominently found within the immediate search results. Studies on other compounds, such as parthenolide (B1678480) and certain antimicrobial peptides, have shown modulation of TLR pathways, including the reduction of pro-inflammatory cytokines like TNF-α and IL-6. nih.gov Additionally, some research highlights the involvement of TLRs, particularly TLR2, in recognizing viral components, such as the SARS-CoV-2 envelope (E) protein, leading to inflammatory cytokine release. mdpi.com Further research specifically on this compound is needed to elucidate its potential interactions with these pathways.

Enzyme Inhibition Studies

This compound has been investigated for its ability to inhibit various enzymes, including those relevant to viral infections and metabolic disorders.

Investigations on Viral Proteases (e.g., SARS-CoV-2 Mpro and S protein)

The SARS-CoV-2 main protease (Mpro), also known as 3CL Mpro, is a critical enzyme for viral replication, making it a significant target for antiviral drug development. mdpi.comnih.gov Inhibition of SARS-CoV-2 Mpro is considered a promising therapeutic approach for COVID-19. mdpi.com Similarly, the SARS-CoV-2 spike (S) protein is essential for viral entry into host cells through its interaction with the ACE2 receptor. mdpi.commdpi.comfrontiersin.org Blocking this interaction is another strategy to prevent infection. mdpi.complos.org

While the search results discuss the inhibition of SARS-CoV-2 Mpro and S protein by various compounds, including natural products and synthetic inhibitors, direct evidence of this compound's inhibitory effects on these specific viral targets was not found in the provided snippets. Studies have explored other natural compounds like tannic acid and certain polyphenols for their ability to inhibit SARS-CoV-2 Mpro and block the interaction between the spike protein's receptor-binding domain (RBD) and ACE2. nih.govmdpi.commdpi.com For example, tannic acid has shown potency in inhibiting SARS-CoV-2 3CLpro and preventing RBD/ACE2 interactions. mdpi.com Further research is required to determine if this compound exhibits similar inhibitory activities against SARS-CoV-2 proteases and the spike protein.

Inhibition of Carbohydrate-Metabolizing Enzymes (e.g., α-glucosidase)

Alpha-glucosidase is a key enzyme located in the small intestinal mucosa that plays a significant role in the digestion and absorption of carbohydrates. mdpi.comscielo.br Inhibiting α-glucosidase activity can delay or reduce glucose absorption, thereby helping to regulate postprandial blood glucose levels. mdpi.comscielo.br This makes α-glucosidase inhibitors a relevant target for managing conditions like type 2 diabetes. mdpi.comscielo.br

Research has identified various plant-derived compounds, including phenolic acids and flavonoids, as potential α-glucosidase inhibitors. nih.govjppres.commdpi.com Studies on other natural compounds have demonstrated significant α-glucosidase inhibitory activity, often surpassing that of the common control acarbose. scielo.brnih.govjppres.com For instance, bavachalcone, a chalcone (B49325) compound, showed superior inhibitory performance compared to acarbose. scielo.br While the broad category of phenolic acids is mentioned in the context of α-glucosidase inhibition, specific data on this compound's activity against this enzyme was not directly available in the provided results.

Interactions with Topoisomerases

DNA topoisomerases are essential enzymes involved in managing DNA topology, crucial for processes like replication, transcription, and chromosome organization. ebi.ac.uknih.govuni-muenster.de Topoisomerase I (TopIB) and type II topoisomerases are key classes of these enzymes. ebi.ac.uknih.govelifesciences.org They function by creating transient breaks in the DNA strands to relieve torsional stress. ebi.ac.uknih.gov Topoisomerase inhibitors are a class of drugs that target these enzymes, often by stabilizing the transient DNA-enzyme complexes, leading to DNA damage. ebi.ac.uk

Some studies have investigated fatty acids and other compounds for their interactions with topoisomerases. For example, palmitic acid has been shown to inhibit human topoisomerase 1B (hTOP1) by blocking the DNA religation step of its catalytic cycle. mdpi.com This inhibition appeared to be irreversible in the time frames assayed. mdpi.com While the search results provide context on topoisomerase function and inhibition, direct information regarding this compound's interactions with topoisomerases was not found.

Other Biological Functions in Research Contexts (e.g., metabolic regulation in animal models)

Animal models are widely used to study metabolic disorders and the effects of various compounds on metabolic regulation. mdpi.comaustinpublishinggroup.comnih.govfrontiersin.org These models, including rodents and non-human primates, can exhibit characteristics of metabolic syndrome, such as obesity, insulin (B600854) resistance, and dyslipidemia, which are relevant to understanding human metabolic diseases. mdpi.comaustinpublishinggroup.com Research in these models often investigates how interventions or specific compounds influence metabolic pathways, energy homeostasis, and related physiological parameters. mdpi.comnih.govmdpi.com

Studies in animal models have explored the impact of diet and genetic modifications on metabolic health, including liver steatosis, inflammation, and alterations in lipid and glucose metabolism. mdpi.comaustinpublishinggroup.commdpi.com For instance, high-fat diets in mice and rats can lead to insulin resistance and obesity. mdpi.com Metabolomic studies in animal models of conditions like asthma have also revealed changes in various metabolic pathways, including fatty acid metabolism and glycolysis. mdpi.com While the provided search results highlight the utility of animal models in studying metabolic regulation and the impact of different factors on metabolic parameters, specific research detailing this compound's effects on metabolic regulation in animal models was not directly available.

Ecological Functions and Chemotaxonomic Significance

Ecological Roles of Pannaric Acid in Lichen Symbioses

Lichen secondary metabolites play a crucial role in the survival and success of the symbiotic organism in often harsh and competitive environments. These roles range from protecting against environmental stressors to mediating interactions with other organisms.

Lichens, particularly those in exposed habitats, require robust mechanisms to protect the photosynthetic partner (photobiont) from damaging levels of ultraviolet (UV) radiation. A primary defense is the production of UV-screening compounds, which are typically concentrated in the upper cortex of the lichen thallus. biointerfaceresearch.com Many lichen phenolic compounds, such as depsides, depsidones, and other dibenzofurans like usnic acid, are known to absorb UV radiation, thereby shielding the delicate photosynthetic apparatus below. biointerfaceresearch.comsemanticscholar.org

The chemical compounds produced by lichens are vital for mediating ecological interactions, including competition with microbes (allelopathy) and defense against grazing animals (herbivory).

Allelopathic Interactions: this compound has been identified as having allelopathic properties, specifically demonstrating antifungal activity. A 2022 meta-analysis on the effect of lichen substances against Fusarium fungi, a genus of plant-pathogenic molds, lists this compound as an effective compound. nih.gov This suggests that lichens producing this compound may have a competitive advantage by inhibiting the growth of fungal competitors or pathogens in their immediate environment. The production of such antimicrobial agents is a key strategy for lichens to protect their nutrient resources and maintain their niche. mdpi.comnih.gov

Anti-Herbivore Defense: While many lichen secondary metabolites, such as the brightly colored pulvinic acid derivatives, are known to be potent feeding deterrents against generalist herbivores like snails and slugs, specific studies on the anti-herbivore properties of this compound are limited. researchgate.net However, dibenzofurans as a chemical class have been associated with anti-herbivore effects in various organisms. mdpi.com The investment in carbon-rich secondary compounds is a recognized evolutionary strategy in lichens to increase their resistance to grazing. researchgate.net Given its chemical nature, this compound may contribute to the chemical defense portfolio of the lichen, making it less palatable to potential herbivores, though direct experimental evidence remains to be established.

Lichens are known for their ability to grow on nutrient-poor substrates and tolerate high levels of heavy metals. Lichen acids play a significant role in these capabilities through the chelation of metal ions. nih.gov The carboxyl and hydroxyl groups in these phenolic compounds can form stable complexes with metal cations. nih.gov

This interaction has a dual function. Firstly, it can serve as a detoxification mechanism. By binding to potentially toxic heavy metals like copper, lead, or cadmium extracellularly, lichen acids can immobilize them, preventing their intracellular uptake and subsequent damage to the cells of the photobiont and mycobiont. nih.govcas.cz Secondly, this chelation ability may aid in the acquisition of essential mineral nutrients from the substrate. By exuding these acids, lichens can solubilize minerals from rock or bark, making essential cations available for uptake.

Direct research on the metal-binding characteristics of this compound is not widely available. However, studies on the related dibenzofuran (B1670420), usnic acid, have shown that it effectively forms complexes with various metal ions, and that this complexation is pH-dependent. nih.gov This suggests that lichens containing usnic acid are better adapted to acidic substrates where metal availability is a significant factor. nih.gov Given that this compound shares the core dibenzofuran structure with functional groups capable of chelation, it is highly probable that it performs a similar role in mediating metal uptake and tolerance in the lichens that produce it.

Chemotaxonomic Applications in Lichen Systematics and Phylogeny

Chemotaxonomy, the use of chemical characters to classify organisms, is a cornerstone of modern lichenology. The unique secondary metabolites produced by lichens serve as stable and reliable markers for distinguishing between species that may be morphologically identical.

This compound and its derivatives, particularly this compound 6-methyl ester, have proven to be valuable chemotaxonomic markers for identifying and differentiating species within several lichen genera. Their presence or absence is often a key diagnostic feature used in taxonomic keys and species descriptions.

The genus Psoroma is a notable example, where most species lack secondary compounds detectable by standard methods like thin-layer chromatography (TLC). The presence of this compound is one of the most common exceptions, making it a critical marker for species identification within this genus. researchgate.net For instance, this compound and porphyrilic acid methyl ester are key constituents in the two varieties of the species Psoroma tenue. researchgate.net

Similarly, in the genus Lepraria, which consists of sterile, leprose lichens that lack many of the morphological features used for classification, chemical composition is paramount. This compound 6-methyl ester is the major chemical constituent in Lepraria vouauxii and is also found in Leprocaulon tenellum, often alongside other compounds like atranorin. researchgate.netschweizerbart.de The consistent production of these substances allows for the reliable separation of these species from other morphologically similar Lepraria species that may contain different chemical profiles, such as those with divaricatic acid. researchgate.net

The utility of this compound and its derivatives as chemotaxonomic markers extends to several other genera, highlighting their importance in resolving taxonomic complexities.

Table 1: Use of this compound and its Derivatives in Lichen Chemotaxonomy

| Genus | Species Example(s) | Compound(s) | Chemotaxonomic Significance |

|---|---|---|---|

| Psoroma | Psoroma tenue | This compound, Porphyrilic acid methyl ester | Key diagnostic marker in a genus where most species lack secondary compounds. researchgate.net |

| Lepraria | Lepraria vouauxii | This compound 6-methyl ester (major), this compound (trace) | Differentiates this species from other chemically distinct but morphologically similar Lepraria species. researchgate.netschweizerbart.de |

| Leprocaulon | Leprocaulon tenellum | This compound 6-methyl ester | Part of a chemical profile used for species identification. schweizerbart.de |

| Schizopelte | (Species not specified) | This compound derivatives | The presence of these compounds helps characterize the genus. |

| Roccella | (Species not specified) | This compound derivatives | Contributes to the chemical diversity used in the systematics of the genus. |

| Combea | (Species not specified) | This compound derivatives | Used as a chemical character in the classification of the genus. |

Structure Activity Relationship Sar Studies

Identification of Key Pharmacophores and Structural Elements for Biological Activities

Based on computational molecular docking studies, the structural features of Pannaric acid appear to facilitate favorable binding interactions with certain proteins. For instance, docking simulations against the SARS-CoV-2 spike protein indicated a good binding affinity for this compound, associated with the formation of multiple hydrogen bonds. wikipedia.org, wikipedia.org This suggests that the hydroxyl and carboxylic acid groups, capable of acting as hydrogen bond donors and acceptors, likely represent key pharmacophoric elements involved in such interactions. The dibenzofuran (B1670420) scaffold itself provides a rigid framework and hydrophobic regions that can contribute to binding through van der Waals forces and hydrophobic contacts within a protein's active site or binding pocket.

Correlating Structural Modifications with Changes in Activity Profiles

Detailed Structure-Activity Relationship studies specifically correlating systematic structural modifications of the this compound molecule with changes in its biological activity profiles are not widely reported in the provided search results. While this compound's structural relationship to other biologically active lichen dibenzofurans like usnic acid, didymic acid, and strepsilin (B1252702) is recognized, direct comparisons of the activities of this compound derivatives or analogs are limited. wikipedia.org, nih.gov

One study mentioned a novel diphenylether structurally related to this compound, isolated from a fungal source, which did not exhibit antimicrobial activity. chemtunes.com Although not a systematic SAR study, this observation indirectly highlights that variations in the core structure or substituent pattern relative to this compound can influence biological activity. The synthesis of this compound derivatives, such as its methyl esters, has been achieved, but information regarding their comparative biological activities was not available in the provided context.

Therefore, while the core dibenzofuran structure and its attached functional groups are understood to be important for potential biological interactions, the specific impact of targeted structural modifications on the activity of this compound remains an area requiring further detailed investigation and reported SAR studies.

Computational and Chemoinformatic Approaches in SAR Analysis (e.g., molecular docking)

Computational and chemoinformatic approaches, particularly molecular docking, have been applied to explore the potential biological activities and binding mechanisms of lichen secondary metabolites, including this compound. wikipedia.org, wikipedia.org Molecular docking is a valuable in silico technique used in drug discovery to predict the preferred orientation of a ligand when bound to a protein receptor, thereby estimating the strength of the association or binding affinity. wikipedia.org,

In the context of potential antiviral activity against SARS-CoV-2, molecular docking studies were conducted to screen a selection of lichen compounds, including this compound, against key viral proteins: the main protease (Mpro) and the spike protein. wikipedia.org, wikipedia.org These studies aimed to identify compounds with favorable binding characteristics that might suggest potential inhibitory activity.

The results of these docking simulations indicated that this compound exhibited a good binding affinity of -11.78 kcal/mol with the SARS-CoV-2 spike protein, mediated by the formation of 7 hydrogen bonds. wikipedia.org, wikipedia.org Against the SARS-CoV-2 main protease, this compound showed a binding affinity of -11.74 kcal/mol, also forming 7 hydrogen bonds. wikipedia.org, wikipedia.org

These computational findings suggest that this compound has the potential to interact favorably with critical proteins of SARS-CoV-2, providing a basis for further experimental investigation into its antiviral properties. Other lichen compounds evaluated in the same study showed comparable or slightly different binding affinities, such as fallacinol (B1231702) with a binding energy of -11.83 kcal/mol against the spike protein and 4-O-Demethylbarbatic acid with a dock score of -11.67 kcal/mol against the main protease. wikipedia.org, wikipedia.org

The application of molecular docking in this instance serves as a preliminary step in SAR analysis by identifying potential protein targets and suggesting plausible binding modes and key interactions (like hydrogen bonds) that could be further explored through synthesis and biological evaluation of this compound derivatives.

Molecular Docking Results Against SARS-CoV-2 Proteins

| Compound Name | Target Protein | Binding Affinity (kcal/mol) | Number of Hydrogen Bonds |

| This compound | Spike protein | -11.78 | 7 |

| This compound | Main protease | -11.74 | 7 |

| Fallacinol | Spike protein | -11.83 | Not specified in snippet |

| 4-O-Demethylbarbatic acid | Main protease | -11.67 | Not specified in snippet |

| Diploschistic acid | Spike protein | -11.74 | 7 |

| Lecanoric acid | Spike protein | -11.58 | 5 |

| Haematommone | Spike protein | -11.37 | 5 |

Future Research Trajectories and Academic Implications

Exploration of Uncharted Biosynthetic Pathways and Enzyme Engineering

The biosynthesis of lichen secondary metabolites, including dibenzofurans like pannaric acid, involves intricate enzymatic processes that are not yet fully elucidated. Future research should focus on identifying the specific genes and enzymes involved in the biosynthesis of this compound. Techniques such as genomics, transcriptomics, and proteomics can be employed to identify potential biosynthetic gene clusters and the enzymes they encode. nih.gov

Enzyme engineering offers a promising avenue to manipulate and optimize the production of this compound. nih.govfrontiersin.orgresearchgate.net By understanding the mechanisms of the enzymes involved in its synthesis, researchers can potentially engineer these biocatalysts to improve efficiency, yield, and specificity. nih.govfrontiersin.org This could involve directed evolution or rational design strategies to create enzyme variants with enhanced properties. researchgate.net Furthermore, exploring the regulatory mechanisms controlling this compound biosynthesis in lichens could pave the way for metabolic engineering approaches in host organisms to produce this compound sustainably. nih.gov

Development of Novel Synthetic Routes for Structurally Complex Analogues

While synthetic routes to natural products exist, the development of novel and more efficient synthetic strategies for this compound and its analogues remains an important area for academic research. beilstein-journals.orgiiserpune.ac.in this compound's complex dibenzofuran (B1670420) structure presents synthetic challenges. Future research can explore innovative chemical methodologies, potentially utilizing organocatalysis, metal-catalyzed reactions, or flow chemistry, to achieve more convergent and stereoselective syntheses. iiserpune.ac.inrsc.org

Developing novel synthetic routes is crucial not only for potentially larger-scale production but also for the creation of structurally complex analogues. beilstein-journals.org These analogues, with subtle variations in their scaffold or substituents, can be synthesized to investigate structure-activity relationships and potentially identify compounds with improved or altered biological properties. This area of research contributes significantly to the field of synthetic organic chemistry and provides valuable tools for chemical biology studies.

Advanced Mechanistic Investigations of this compound's Molecular Targets

Although some biological activities have been associated with this compound, the precise molecular targets and detailed mechanisms of action are often not fully understood. eajm.orgnih.gov Future academic research should delve into advanced mechanistic investigations. This could involve a combination of biochemical assays, cell biology techniques, and "-omics" approaches (e.g., proteomics, metabolomics) to identify the proteins or pathways directly modulated by this compound. mdpi.comnih.gov

Techniques such as affinity chromatography coupled with mass spectrometry, or activity-based protein profiling, could be employed to identify protein targets. nih.gov Detailed kinetic and thermodynamic studies can provide insights into the binding interactions. Understanding the molecular mechanisms at a fundamental level is critical for evaluating the full academic potential of this compound and informing future research directions, including its potential as a research tool.

Potential as Research Probes in Chemical Biology

This compound and its synthetic analogues hold potential as valuable research probes in chemical biology. nih.govnih.govchemicalprobes.org Chemical probes are small molecules that can selectively perturb biological systems, aiding in the understanding of protein function and biological processes. chemicalprobes.orgwelch1.org Given the reported biological activities of this compound, it could be developed into a chemical probe to investigate specific cellular pathways or protein functions. welch1.org

Future research could involve conjugating this compound or its analogues to tags (e.g., fluorescent labels, biotin) to track their localization, interactions, and cellular fate. nih.gov This would allow for the study of its biological effects in a more precise and detailed manner. The development of this compound-based chemical probes would contribute to the expanding toolkit available to chemical biologists for exploring complex biological questions. nih.govchemicalprobes.org

Innovations in Analytical Techniques for Trace Analysis and Metabolomics

Accurate and sensitive analytical techniques are essential for studying this compound in various matrices, including lichen extracts, biological samples, and reaction mixtures. Future research should focus on developing and refining analytical methods for the trace analysis of this compound. This is particularly important for metabolomics studies, where this compound might be present at low concentrations among a complex mixture of metabolites. humanmetabolome.comlabrulez.comnih.gov

Innovations in techniques such as liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), and capillary electrophoresis-mass spectrometry (CE-MS) can enhance the sensitivity, specificity, and throughput of this compound analysis. humanmetabolome.comlabrulez.comnih.govcreative-proteomics.comnih.gov Developing targeted metabolomics methods specifically for this compound and related compounds would enable researchers to quantify its levels in biological systems and study its metabolic fate. creative-proteomics.comnih.gov Furthermore, advancements in sample preparation techniques tailored for lichen metabolites and biological matrices are crucial for accurate analysis. labrulez.com

Q & A

Q. What are the key spectroscopic techniques for identifying and characterizing Pannaric acid in lichen-derived samples?

Category : Basic (Identification & Characterization) Methodological Answer : this compound can be identified using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to map its unique proton and carbon environments, complemented by high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Thin-layer chromatography (TLC) with specific solvent systems (e.g., toluene:ethyl acetate:formic acid) helps separate it from co-occurring metabolites. For structural validation, compare spectral data with published libraries or phylogenetic markers from lichen species like Lepraria cryptovouauxii or L. impossibilis, which biosynthesize this compound 6-methylester .

Q. How should researchers design experiments to isolate this compound from lichen matrices while minimizing degradation?

Category : Basic (Extraction & Isolation) Methodological Answer : Use cold methanol or acetone for initial extraction to avoid thermal degradation. Follow a multi-step purification:

Crude Extraction : Soxhlet extraction with dichloromethane.

Fractionation : Column chromatography using silica gel with gradient elution (hexane → ethyl acetate → methanol).

Final Purification : Preparative HPLC with a C18 column and isocratic elution (acetonitrile:water, 70:30).

Validate purity via melting point analysis and HPLC-DAD (diode array detection) at 254 nm. Document lichen species and geographic origin, as genetic variations in Lepraria spp. impact metabolite profiles .

Advanced Research Questions

Q. How can computational docking studies be optimized to evaluate this compound’s binding affinity for viral proteins like SARS-CoV-2 Spike protein?

Category : Advanced (Computational Analysis) Methodological Answer : Use molecular docking software (e.g., AutoDock Vina) with the following parameters:

- Protein Preparation : Retrieve Spike protein structure (PDB ID: 6VXX) and remove water molecules/ligands.

- Ligand Preparation : Generate 3D conformers of this compound using Open Babel, then optimize with DFT (density functional theory).

- Docking Grid : Define binding sites around key residues (e.g., TYR-515, ARG-514) with a 20 Å grid box.

Analyze results using binding energy (G-score) and interaction profiles. For example, this compound exhibits a G-score of -9.98 kcal/mol with Spike protein, forming 7 hydrogen bonds and a bond length of 3.1 Å . Validate findings with molecular dynamics simulations (100 ns) to assess stability.

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

Category : Advanced (Data Contradiction Analysis) Methodological Answer : Address discrepancies through:

Standardization : Ensure uniform experimental conditions (e.g., solvent polarity, pH, temperature) across studies.

Bioassay Validation : Replicate assays (e.g., antimicrobial MIC tests) using reference strains (ATCC) and controlled inoculum sizes.

Metabolomic Profiling : Use LC-MS to confirm the absence of co-eluting compounds that may skew bioactivity results.

Phylogenetic Context : Cross-reference lichen species data, as genetic variations in Lepraria spp. correlate with divergent metabolite profiles and bioactivities .

Q. What strategies are recommended for integrating this compound into multi-target drug discovery pipelines?

Category : Advanced (Drug Discovery Methodology) Methodological Answer : Adopt a systems pharmacology approach:

Target Identification : Use databases (e.g., ChEMBL, BindingDB) to map this compound’s potential targets.

Network Pharmacology : Construct protein-protein interaction networks (via STRING or Cytoscape) to identify synergistic pathways.

ADMET Profiling : Predict pharmacokinetics using SwissADME and ToxCast for toxicity screening.

In Vitro/In Vivo Correlation : Validate computational predictions with cell-based assays (e.g., cytotoxicity in Vero E6 cells) and murine models for bioavailability studies. Document batch-to-batch variability in lichen extracts to ensure reproducibility .

Methodological Guidance

Q. How should phylogenetic analyses be structured to study this compound-producing lichens?

Methodological Answer :

Sample Collection : Include geographically diverse Lepraria spp. specimens.

DNA Sequencing : Amplify nucITS rDNA markers and compare haplotypes via TCS networks.

Phylogenetic Trees : Use RAxML for maximum likelihood analysis (1000 bootstrap replicates).

Chemotaxonomic Correlation : Overlay metabolite data (e.g., this compound 6-methylester presence) onto clades. For example, L. impossibilis forms a distinct clade with 5–7 mutational steps separating haplotypes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.